1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
1. Synthesis of 2-Oxazolines
- Application Summary : The compound is used in the synthesis of 2-oxazolines, which are common moieties in numerous natural products, pharmaceuticals, and functional copolymers .
- Methods of Application : The synthesis involves a triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides . This reaction tolerates various functional groups and generates water as the only byproduct .
- Results : The method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions . The one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols is also provided .
2. Surface Coating Applications
- Application Summary : The compound is used in the preparation and evaluation of high-performance modified alkyd resins for surface coating applications .
- Methods of Application : By partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol, new modified alkyd resins having a wide range of oil length and hydroxyl content were produced .
- Results : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin .
3. Piperidine Derivatives
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
4. Anticorrosive Properties for Surface Coating Applications
- Application Summary : The compound is used in the preparation and evaluation of high-performance modified alkyd resins based on 1,3,5-tris-(2-hydroxyethyl)cyanuric acid and study of their anticorrosive properties for surface coating applications .
- Methods of Application : By partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol, new modified alkyd resins having a wide range of oil length and hydroxyl content were produced .
- Results : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. If you’re working in a lab, your colleagues or supervisor may also be able to provide guidance.
properties
IUPAC Name |
1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYORUPRFHVMNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962888 | |
Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
43094-95-7 | |
Record name | N-(2-Hydroxyethyl)-2-pyrrolidone-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43094-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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